molecular formula C7H10N2 B1354834 3-Cyclobutyl-1H-pyrazole CAS No. 476629-86-4

3-Cyclobutyl-1H-pyrazole

Cat. No. B1354834
CAS RN: 476629-86-4
M. Wt: 122.17 g/mol
InChI Key: HLPBQDVLMHJKRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

3-Cyclobutyl-1H-pyrazole is a colorless solid . The boiling point of pyrazole is due to intermolecular hydrogen bonding . Pyrazole exists in two identical and non-separable tautomers due to rapid interconversion of tautomers .

Scientific Research Applications

Antiproliferative Agents

Pyrazole derivatives, including those similar to 3-Cyclobutyl-1H-pyrazole, have shown promise as antiproliferative agents. A study synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives and tested their efficacy against various cancer cell lines. The findings indicated significant cytotoxic effects against breast cancer and leukemic cells, suggesting the potential of these compounds in cancer treatment (Ananda et al., 2017).

Chemical Synthesis and Transformation

Research has also focused on the synthesis and transformation of pyrazole derivatives. For instance, one study developed an efficient intramolecular cycloaddition strategy for the synthesis of trifluoromethyl-substituted 3H-pyrazoles, demonstrating their potential for wide applications, including reactions with dioxane and undergoing [1,5] sigmatropic rearrangements (Sha et al., 2014).

Antioxidant Properties

Pyrazole derivatives have also been explored for their antioxidant properties. A novel pyrazole derivative was synthesized and evaluated in vitro for its antioxidant susceptibilities through various methods. The compound showed significant antioxidant potential, indicating its potential use in related applications (Naveen et al., 2021).

Anticancer and Antimalarial Agents

Platinum(II) and palladium(II) complexes with pyrazole derivatives have been studied for their potential as anticancer and antimalarial agents. These studies suggest that certain pyrazole-based compounds exhibit significant cytotoxicity against cancer cell lines and moderate antimalarial activities, making them promising leads in the development of new therapeutic agents (Quirante et al., 2011).

Ligands for Complex Formation

3-Cyclobutylpyrazole has been used to synthesize novel scorpionate ligands, which have been converted into various homo- and heteroleptic complexes. These complexes show unique coordination behavior and have been studied using NMR spectroscopy and X-ray crystallography, contributing to the understanding of ligand and complex formation in inorganic chemistry (Rheingold et al., 2002).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

The prevalence of pyrazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

5-cyclobutyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPBQDVLMHJKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477719
Record name 3-cyclobutylpyrazolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-1H-pyrazole

CAS RN

476629-86-4
Record name 3-cyclobutylpyrazolyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclobutyl-1H-pyrazole
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